molecular formula C20H20N2O5 B063856 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid CAS No. 172227-59-7

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Cat. No.: B063856
CAS No.: 172227-59-7
M. Wt: 368.4 g/mol
InChI Key: RCZAYEHQRFPFSH-UHFFFAOYSA-N
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Description

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (6-ANHA) is an organic compound that has been used in various scientific research applications due to its unique properties. 6-ANHA is a derivative of naphthalene and belongs to the class of compounds known as aminonaphthalenes. It is a white crystalline solid with a molecular weight of 255.3 g/mol and a melting point of 158-162°C. 6-ANHA has been used in a variety of research studies due to its unique chemical and physical properties.

Scientific Research Applications

Synthesis and Properties

  • The compound has been utilized in the synthesis of novel amphiphilic phenylazonaphthalenes, demonstrating interesting photochemical properties. These compounds undergo trans-cis isomerization under UV light, and revert back to their original form in dark conditions, showing potential in photochemistry applications (Zhang & Qin, 1998).

Fluorescent Probing and DNA Sequencing

  • A derivative of this compound has been developed as a fluorescent protecting group, applicable in a new DNA sequencing method. This derivative shows promise for use in biochemistry and molecular biology for sensitive detection and protection of hydroxyl groups (Rasolonjatovo & Sarfati, 1998).

Chemical Synthesis Research

  • In chemical synthesis, the compound has been used in the condensation of 2,6-diaminopyridine and 2-acetamido-6-aminopyridine with β-keto esters, leading to the production of various substituted naphthyridinones (Ferrarini et al., 1990).

Metabolite Identification

  • It has been identified as a metabolite of hexamethylene bisacetamide, a compound inducing differentiation in cancer cell lines. This finding is crucial for understanding the metabolic pathways and effects of differentiation-inducing agents in cancer research (Callery et al., 1986).

Spectroscopic Research

  • Research into 4-amino-1,8-naphthalimide derivatives, including compounds involving this chemical, has led to the development of a molecular probe for ZnO nanoparticles, exhibiting unique fluorescence features. This is significant in materials science and nanotechnology (Bekere et al., 2013).

Mechanism of Action

Mode of Action:

The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.

Pharmacokinetics (ADME Properties):

The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability:

Properties

IUPAC Name

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAYEHQRFPFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408987
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172227-59-7
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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